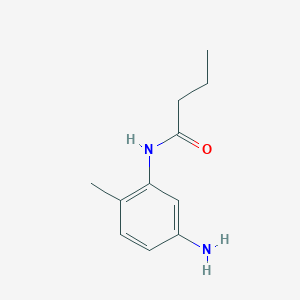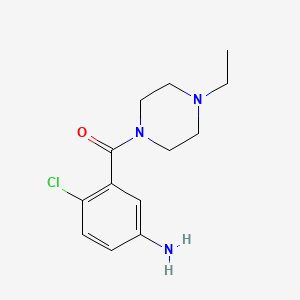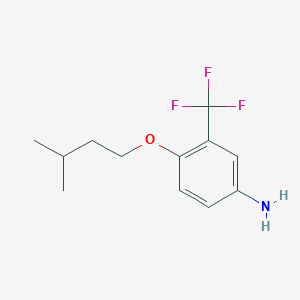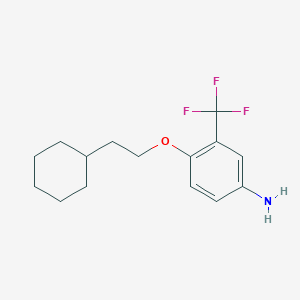
4-(2-Cyclohexylethoxy)-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
4-(2-Cyclohexylethoxy)-3-(trifluoromethyl)aniline is a chemical compound with the CAS number 76253-34-4 . It is used in various fields of research .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on various chemical databases .Applications De Recherche Scientifique
Synthesis of Novel Dendrimers
A study by Morar et al. (2018) explores the use of 4-(n-octyloxy)aniline, a compound structurally similar to 4-(2-Cyclohexylethoxy)-3-(trifluoromethyl)aniline, in the synthesis of new dendritic melamines. These melamine-based dendrimers demonstrate self-assembling capabilities into nano-aggregates, showcasing potential applications in materials science and nanotechnology (Morar et al., 2018).
Creation of Isoxazoles and Triazines
Strekowski et al. (1995) discuss the reaction of trifluoromethyl-substituted anilines, similar to the compound , with dianions derived from oximes. This process facilitates the synthesis of isoxazoles and 1,3,5-triazines, indicating potential use in the development of novel organic compounds (Strekowski et al., 1995).
Vibrational Analysis for NLO Materials
Research by Revathi et al. (2017) presents a vibrational analysis of trifluoromethyl aniline derivatives, suggesting their utility in non-linear optical (NLO) materials. This study implies that similar compounds like this compound could be researched for their potential in NLO applications (Revathi et al., 2017).
Liquid Crystal Formation
Miyajima et al. (1995) describe the synthesis of liquid crystals from derivatives of anilines, including those with trifluoromethyl groups. This study highlights the potential of similar compounds in the creation of stable smectic and nematic liquid crystal phases (Miyajima et al., 1995).
Electrochromic Material Synthesis
Li et al. (2017) conducted a study on novel electrochromic materials incorporating nitrotriphenylamine units and different thiophene derivatives, suggesting potential application areas for similar aniline-based compounds in the field of electrochromics (Li et al., 2017).
Propriétés
IUPAC Name |
4-(2-cyclohexylethoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO/c16-15(17,18)13-10-12(19)6-7-14(13)20-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTZVHHARMADMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



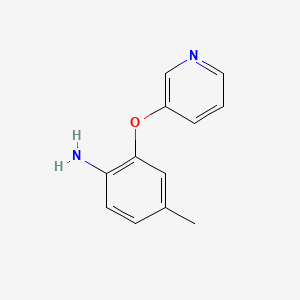
![2-([1,1'-Biphenyl]-2-yloxy)-5-fluoroaniline](/img/structure/B3171641.png)


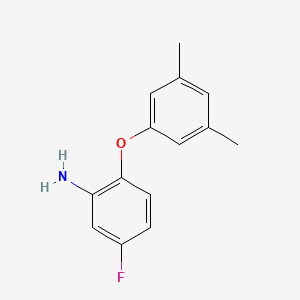
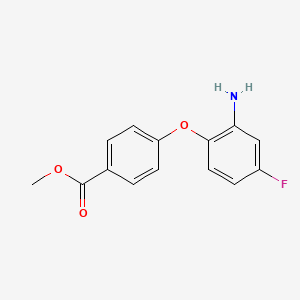
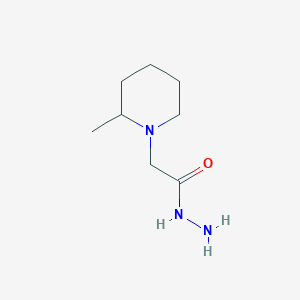
![4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B3171668.png)
